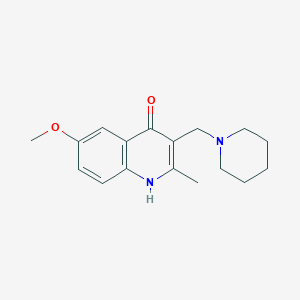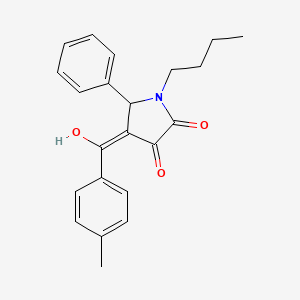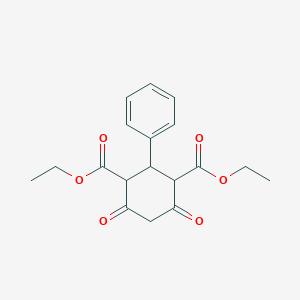![molecular formula C19H24N2O3 B5415908 N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide, also known as L-745,870, is a selective antagonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide acts as a selective antagonist for the dopamine D4 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, this compound blocks the action of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. The blockade of dopamine D4 receptors by this compound has been shown to modulate the activity of the prefrontal cortex, which is involved in the regulation of cognitive and emotional processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce impulsivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In human studies, this compound has been shown to improve working memory and attention in healthy volunteers. However, it has also been associated with side effects such as nausea, headache, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has several advantages and limitations for lab experiments. Its high selectivity for dopamine D4 receptors makes it a valuable tool for investigating the role of these receptors in various neurological and psychiatric disorders. However, its limited bioavailability and potential side effects make it challenging to use in clinical studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide should focus on several areas. First, further studies are needed to understand the mechanisms underlying the effects of this compound on cognitive and emotional processes. Second, more research is needed to investigate the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Third, the development of more potent and selective dopamine D4 receptor antagonists could improve the efficacy and safety of these drugs. Finally, the use of this compound in combination with other drugs could provide new treatment options for complex disorders such as schizophrenia and addiction.
Conclusion
In conclusion, this compound is a selective antagonist for the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity and specificity make it a valuable tool for investigating the role of dopamine D4 receptors in these disorders. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more effective and safe treatments.
Méthodes De Synthèse
The synthesis of N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide involves several steps, including the preparation of 4-(3-hydroxy-3-methylbutyl)benzamide, the synthesis of 5-cyclopropyl-3-isoxazolylmethyl chloride, and the coupling of the two compounds. The final product is obtained through purification and isolation processes. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Applications De Recherche Scientifique
N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D4 receptors, which are primarily located in the prefrontal cortex, a brain region that plays a critical role in cognitive and emotional processes. This compound has been investigated for its potential use in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,23)10-9-13-3-5-15(6-4-13)18(22)20-12-16-11-17(24-21-16)14-7-8-14/h3-6,11,14,23H,7-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVALGQFGTBJRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)


![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415854.png)
![N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5415859.png)
![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)

![N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5415884.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)